2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine
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Overview
Description
2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromo group at the 2-position and a 3-methoxyazetidine-1-carbonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Formation of Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving appropriate precursors.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Carbonylation: The carbonyl group is introduced through a carbonylation reaction, often using carbon monoxide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Use of palladium or ruthenium catalysts to facilitate various steps in the synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Cyclization: The azetidine ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the azetidine ring can interact with biological macromolecules. The methoxy and carbonyl groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the azetidine and methoxycarbonyl groups.
4-(3-Methoxyazetidine-1-carbonyl)pyridine: Similar structure but lacks the bromo group.
2-Bromo-4-(3-hydroxyazetidine-1-carbonyl)pyridine: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
2-Bromo-4-(3-methoxyazetidine-1-carbonyl)pyridine is unique due to the presence of both the bromo and 3-methoxyazetidine-1-carbonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-bromopyridin-4-yl)-(3-methoxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-15-8-5-13(6-8)10(14)7-2-3-12-9(11)4-7/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCHPTUOBXWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CC(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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